molecular formula C₂₇H₄₀O₇ B1144806 4-(Acetyloxy)-2-methylbutanoic Acid 1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6 CAS No. 109828-33-3

4-(Acetyloxy)-2-methylbutanoic Acid 1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6

Cat. No.: B1144806
CAS No.: 109828-33-3
M. Wt: 476.6
InChI Key:
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Description

4-(Acetyloxy)-2-methylbutanoic Acid 1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6]: is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)-2-methylbutanoic Acid 1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6] typically involves multi-step organic reactions. One common synthetic route includes:

    Esterification: The initial step often involves the esterification of 2-methylbutanoic acid with acetic anhydride to form 4-(Acetyloxy)-2-methylbutanoic acid.

    Cyclization: Subsequent cyclization reactions are employed to form the hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6] moiety. This step may involve the use of strong acids or bases as catalysts.

    Hydrogenation: The final steps often include hydrogenation reactions to saturate the compound, ensuring the hexahydro configuration.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon (Pd/C) are commonly used in hydrogenation steps to ensure high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst like Pd/C.

    Substitution: Nucleophilic substitution reactions are possible, especially at the acetyloxy group, using reagents such as sodium hydroxide (NaOH) or other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NaOH in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of esters or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or activators. The presence of multiple functional groups makes it a versatile molecule for biochemical assays.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit or activate enzymes by binding to their active sites. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutanoic Acid: A simpler analog with fewer functional groups.

    Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6]: A related compound with a similar core structure but different substituents.

Uniqueness

What sets 4-(Acetyloxy)-2-methylbutanoic Acid 1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6] apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly valuable in synthetic chemistry and drug development.

Properties

CAS No.

109828-33-3

Molecular Formula

C₂₇H₄₀O₇

Molecular Weight

476.6

Origin of Product

United States

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